![molecular formula C21H15FN2O B5614627 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5614627.png)
2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
Quinazolinones, including 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone, are typically synthesized through a one-step cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles. This reaction is notable for its moderate yields and the direct precipitation of the product, which often requires no further purification (Deetz et al., 2001).
Molecular Structure Analysis
The structural elucidation of quinazolinone derivatives is generally achieved using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the crystal structure of related quinazolinone derivatives has been resolved, providing insight into their molecular conformations and interactions (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal for their synthesis. The fluorine atoms within the molecule significantly impact its reactivity, making fluorinated quinazolinones interesting subjects for further chemical studies (Deetz et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and fluorescence, can vary based on their specific molecular structures. Certain derivatives exhibit solid-state fluorescence, influenced by their molecular packing and the interaction between phenyl and quinazolinone rings (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone derivatives are closely tied to their molecular structure and substituents. The presence of fluorine not only affects their reactivity but also enhances certain biological activities, making them valuable for various chemical and pharmacological studies. The synthetic routes and substitutions play a crucial role in determining the compound's overall chemical behavior and potential applications outside the scope of drug use (Ozaki et al., 1985).
properties
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVWXJZHMTUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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